molecular formula C21H20N2O3 B7642572 N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide

N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide

Cat. No. B7642572
M. Wt: 348.4 g/mol
InChI Key: QMFVCWQVINYPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide, also known as HPEMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPEMPB belongs to the class of benzamide compounds and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which plays a key role in cancer growth. This compound also inhibits the activity of the NF-kB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis. In addition, this compound has been found to reduce inflammation and oxidative stress, which are associated with a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide in lab experiments is its high potency and specificity. This compound has been found to exhibit potent anti-cancer and anti-inflammatory properties at low concentrations, making it an ideal candidate for further study. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide. One area of interest is the development of more efficient synthesis methods that can produce this compound with higher yields and purity. Another area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. This method has been found to be highly efficient and yields this compound with high purity.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-4-methoxy-3-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-26-20-11-10-16(13-17(20)18-9-5-6-12-22-18)21(25)23-19(14-24)15-7-3-2-4-8-15/h2-13,19,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVCWQVINYPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CO)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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